

Application Notes: Berbamine Dihydrochloride in Gastric Cancer Cell Lines

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Compound of Interest		
Compound Name:	Berbamine dihydrochloride	
Cat. No.:	B7945152	Get Quote

Introduction

Berbamine, a bioactive bis-benzylisoquinoline alkaloid extracted from traditional medicinal herbs like Berberis amurensis, has demonstrated significant potential as an antineoplastic agent across various cancer types.[1][2] These application notes provide a comprehensive overview of the effects and mechanisms of **berbamine dihydrochloride** in human gastric cancer (GC) cell lines. The data presented herein highlights its role in inhibiting cell proliferation, inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways, positioning it as a promising compound for further investigation in gastric cancer therapy.

Data Presentation Cell Viability and Cytotoxicity

Berbamine dihydrochloride exhibits a dose- and time-dependent inhibitory effect on the viability of gastric cancer cells while showing limited cytotoxicity towards normal gastric epithelial cells.[1] The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined for multiple cell lines.

Table 1: IC50 Values of Berbamine Dihydrochloride in Gastric Cell Lines



Cell Line	Туре	Time Point	IC50 (μM)
SGC-7901	Gastric Cancer	48 h	11.13
		72 h	4.148
BGC-823	Gastric Cancer	48 h	16.38
		72 h	5.788
GES-1	Normal Gastric Epithelial	48 h	> 40
		72 h	> 40

Data sourced from MTS cell viability assays.[1][3]

Effects on Cell Cycle and Apoptosis Regulation

Berbamine dihydrochloride treatment leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in gastric cancer cells.[1] This is accompanied by the modulation of key regulatory proteins involved in these processes.

Table 2: Effect of Berbamine Dihydrochloride on Cell Cycle and Apoptosis-Related Proteins

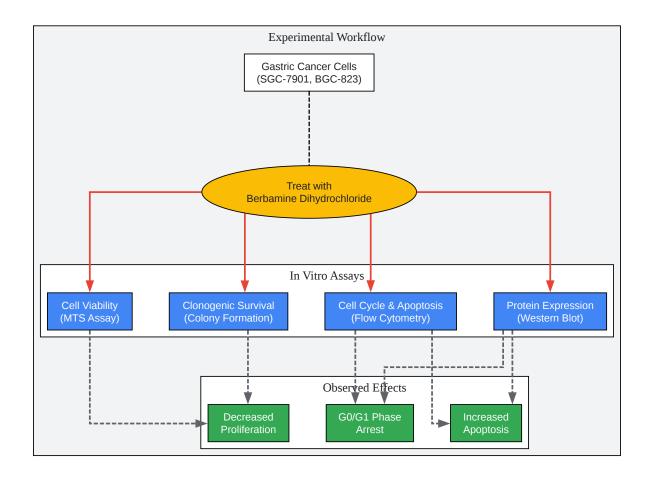
Protein	Function	Effect of Berbamine	Cell Line(s)
CDK4	G0/G1 phase transition	Downregulation	SGC-7901, BGC- 823
Cyclin D1	G0/G1 phase transition	Downregulation	SGC-7901, BGC-823
p-Rb1 (Ser 807/811)	G0/G1 phase transition	Downregulation	SGC-7901, BGC-823
Bcl-2	Anti-apoptotic	Downregulation	SGC-7901, BGC-823
Cleaved Caspase-3	Pro-apoptotic	Upregulation	SGC-7901, BGC-823
Cleaved PARP	Pro-apoptotic	Upregulation	SGC-7901, BGC-823



Data sourced from Western blot analyses.[1]

Signaling Pathways and Mechanisms of Action

Berbamine dihydrochloride exerts its anti-cancer effects through multiple signaling pathways. A primary mechanism identified in gastric cancer is the inhibition of the BRD4/c-MYC axis. Additionally, berbamine is known to function as an autophagy inhibitor.



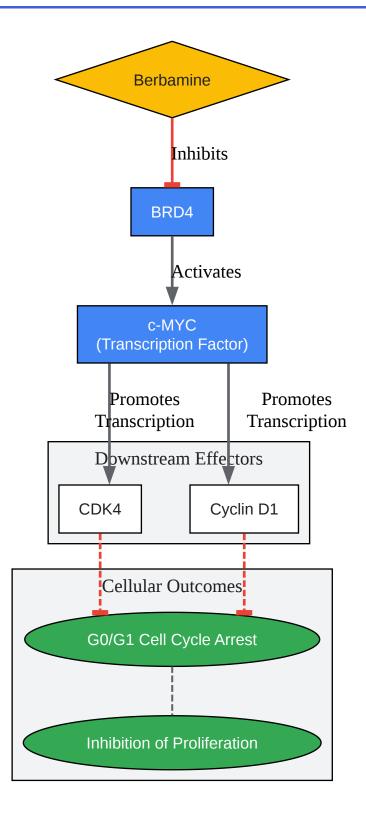
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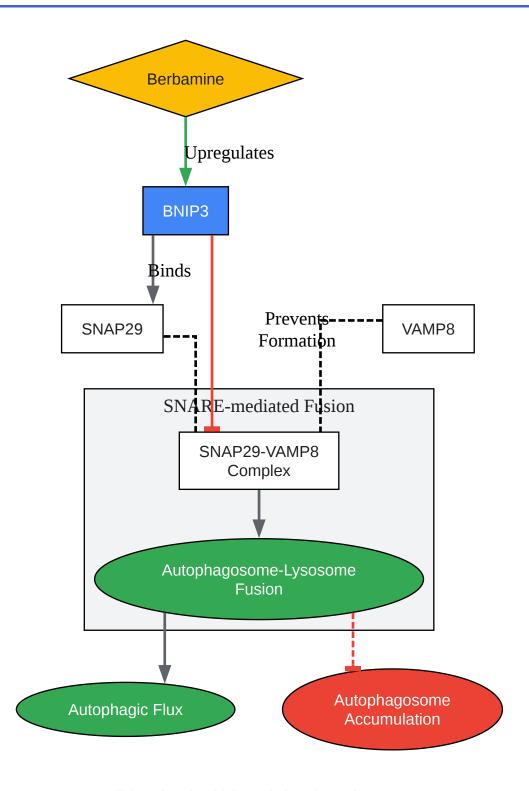
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Caption: General experimental workflow for assessing Berbamine's effects.









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References

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